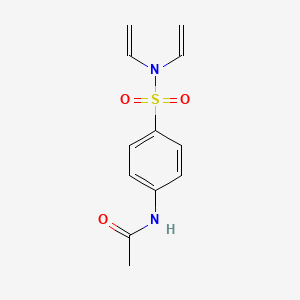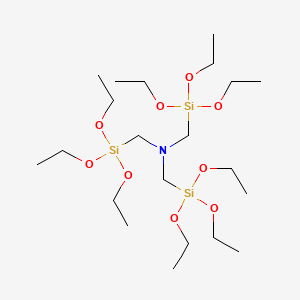![molecular formula C3HAgF6O4S2 B13782467 Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- CAS No. 68785-05-7](/img/structure/B13782467.png)
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is a silver-based salt widely used in various scientific and industrial applications. This compound is known for its role as a catalyst in organic synthesis and its use in the extraction and separation of olefins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- typically involves the reaction of silver salts with bis(trifluoromethylsulfonyl)methane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce silver nanoparticles .
Aplicaciones Científicas De Investigación
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the regioselective alkylation of indole derivatives.
Biology: Employed in the study of biological systems due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential antimicrobial properties and its use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- involves its interaction with molecular targets through its silver ion. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This interaction can lead to the formation of new chemical bonds and the stabilization of reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- Silver bis(trifluoromethanesulfonyl)imide
- Silver bis(trifluoromethylsulfonyl)amide
- Silver triflimide
Uniqueness
Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]- is unique due to its specific structure and the presence of the trifluoromethylsulfonyl groups, which enhance its stability and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic efficiency and selectivity in organic synthesis .
Propiedades
Número CAS |
68785-05-7 |
|---|---|
Fórmula molecular |
C3HAgF6O4S2 |
Peso molecular |
387.0 g/mol |
Nombre IUPAC |
silver;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C3HF6O4S2.Ag/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9;/h1H;/q-1;+1 |
Clave InChI |
QZUNVPNFXXKFPD-UHFFFAOYSA-N |
SMILES canónico |
[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyano-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B13782392.png)






![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)




